molecular formula C15H18N4O3 B4328105 METHYL 4-{5-METHYL-3-[(3-PYRIDYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOATE

METHYL 4-{5-METHYL-3-[(3-PYRIDYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOATE

Cat. No.: B4328105
M. Wt: 302.33 g/mol
InChI Key: NBOPXCPTLWPPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{5-methyl-3-[(pyridin-3-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate is a complex organic compound that features a pyrazole ring, a pyridine moiety, and a butanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{5-METHYL-3-[(3-PYRIDYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOATE typically involves multi-step organic reactions. One common approach is the condensation of 5-methyl-3-amino-1H-pyrazole with pyridine-3-carbonyl chloride to form the intermediate 5-methyl-3-[(pyridin-3-ylcarbonyl)amino]-1H-pyrazole. This intermediate is then esterified with methyl 4-bromobutanoate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{5-methyl-3-[(pyridin-3-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for ester substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted esters or pyridine derivatives.

Scientific Research Applications

Methyl 4-{5-methyl-3-[(pyridin-3-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-{5-METHYL-3-[(3-PYRIDYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrazole moieties can form hydrogen bonds and π-π interactions with the active sites of proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{5-methyl-3-[(pyridin-3-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in different fields, making it a versatile compound for research and development.

Properties

IUPAC Name

methyl 4-[5-methyl-3-(pyridine-3-carbonylamino)pyrazol-1-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-11-9-13(17-15(21)12-5-3-7-16-10-12)18-19(11)8-4-6-14(20)22-2/h3,5,7,9-10H,4,6,8H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOPXCPTLWPPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCC(=O)OC)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-{5-METHYL-3-[(3-PYRIDYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-{5-METHYL-3-[(3-PYRIDYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOATE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
METHYL 4-{5-METHYL-3-[(3-PYRIDYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOATE
Reactant of Route 4
Reactant of Route 4
METHYL 4-{5-METHYL-3-[(3-PYRIDYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOATE
Reactant of Route 5
Reactant of Route 5
METHYL 4-{5-METHYL-3-[(3-PYRIDYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOATE
Reactant of Route 6
Reactant of Route 6
METHYL 4-{5-METHYL-3-[(3-PYRIDYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.